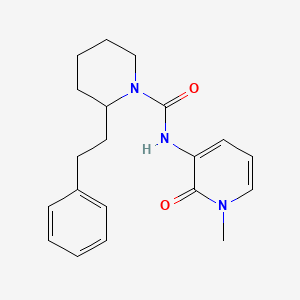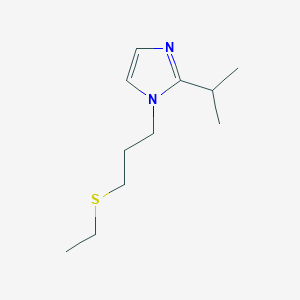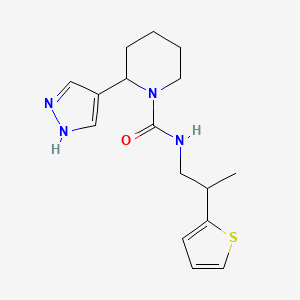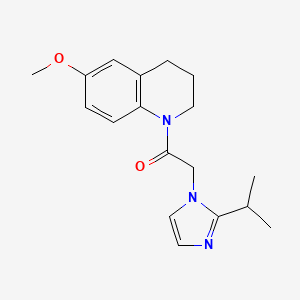
3,4-dihydroxy-N-(2-thiophen-3-ylpropyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-dihydroxy-N-(2-thiophen-3-ylpropyl)benzamide is a compound that has been extensively studied for its potential therapeutic applications. This compound is commonly referred to as T3D-959 and has been found to have a range of biochemical and physiological effects that make it a promising candidate for further research.
作用机制
The exact mechanism of action of T3D-959 is not fully understood, but it is believed to act on multiple targets within the body. Studies have shown that T3D-959 can modulate the activity of various neurotransmitter receptors, including the NMDA receptor and the GABA receptor. Additionally, T3D-959 has been found to inhibit the activity of various enzymes involved in oxidative stress and inflammation.
Biochemical and Physiological Effects:
T3D-959 has been found to have a range of biochemical and physiological effects. In addition to its neuroprotective properties, T3D-959 has been shown to improve cognitive function in animal models of Alzheimer's disease. Additionally, T3D-959 has been found to have anti-inflammatory and antioxidant effects, making it a promising candidate for the treatment of various inflammatory diseases.
实验室实验的优点和局限性
One advantage of T3D-959 is its ability to cross the blood-brain barrier, making it a promising candidate for the treatment of neurological diseases. Additionally, T3D-959 has been found to have low toxicity in animal models, making it a relatively safe compound to work with. However, one limitation of T3D-959 is its relatively complex synthesis process, which may limit its widespread use in laboratory experiments.
未来方向
There are several potential future directions for research on T3D-959. One area of research could focus on the compound's potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could explore the potential of T3D-959 as a treatment for various inflammatory diseases. Finally, future research could focus on developing more efficient synthesis methods for T3D-959, making it more accessible for laboratory experiments.
合成方法
The synthesis of T3D-959 involves a multi-step process that begins with the reaction of 2-bromo-3-nitrobenzoic acid with thiophene-3-carboxaldehyde in the presence of a base. The resulting product is then reduced with hydrogen gas and palladium on carbon to yield 3-amino-4-hydroxybenzoic acid. This compound is then reacted with 2-bromo-N-(2-chloroethyl)acetamide to form the final product, T3D-959.
科学研究应用
T3D-959 has been the subject of numerous scientific studies due to its potential therapeutic applications. One area of research has focused on the compound's ability to act as a neuroprotective agent. Studies have shown that T3D-959 can protect neurons from damage caused by oxidative stress and inflammation, making it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
3,4-dihydroxy-N-(2-thiophen-3-ylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-9(11-4-5-19-8-11)7-15-14(18)10-2-3-12(16)13(17)6-10/h2-6,8-9,16-17H,7H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYZYKYHXQVIHNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC(=C(C=C1)O)O)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Tert-butyl-4-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-1,2,4-triazol-3-one](/img/structure/B7643390.png)
![1-[(2-Anilino-1,3-thiazol-4-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7643392.png)
![N-[(4-phenyloxan-4-yl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643395.png)

![4-(3-Imidazol-1-ylpropylsulfanyl)-1-phenylpyrazolo[3,4-d]pyrimidine](/img/structure/B7643413.png)


![N-[[1-(2-methylpropyl)imidazol-2-yl]methyl]-2-(1H-pyrazol-4-yl)piperidine-1-carboxamide](/img/structure/B7643444.png)
![N-[(3,5-difluorophenyl)methyl]-2-(2-propan-2-ylimidazol-1-yl)acetamide](/img/structure/B7643450.png)
![(2S)-2-amino-1-[4-(5-fluoropyridin-2-yl)piperazin-1-yl]-3-methylbutan-1-one;hydrochloride](/img/structure/B7643452.png)

![1-[(2-Hydroxycyclohexyl)methyl]-1-methyl-3-[[1-(2-methylpropyl)imidazol-2-yl]methyl]urea](/img/structure/B7643481.png)
![N-[3-hydroxy-1-[methyl-[(3-methylthiophen-2-yl)methyl]amino]-1-oxobutan-2-yl]cyclopropanecarboxamide](/img/structure/B7643484.png)